
4,6-dimethoxyquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxyquinolin-8-amine is an organic compound with the molecular formula C11H12N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxyquinolin-8-amine typically involves the nitration of 3,4-dimethoxyacetophenone followed by reduction and cyclization steps. One common method includes the following steps :
Nitration: 3,4-dimethoxyacetophenone is nitrated to obtain 2-nitro-4,5-dimethoxyacetophenone.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as stannous chloride.
Cyclization: The resulting compound undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro groups are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4,6-Dimethoxyquinolin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethoxyquinolin-8-amine involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme derivatives and parasite death . The compound may also generate reactive oxygen species, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 4,6-dimethoxyquinolin-8-amine.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial drug in the 8-aminoquinoline class.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dual methoxy groups at positions 4 and 6 enhance its solubility and reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
4,6-dimethoxyquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-7-5-8-10(15-2)3-4-13-11(8)9(12)6-7/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUDEWBSKPLPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=C(C2=NC=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)
![Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2387638.png)
![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2387639.png)
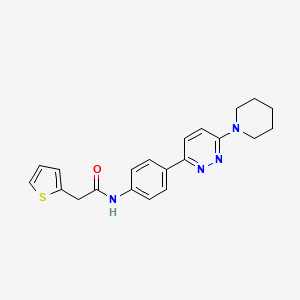
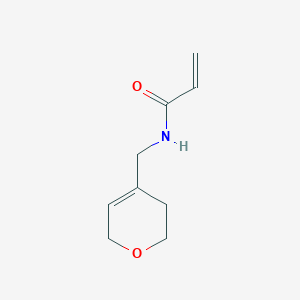
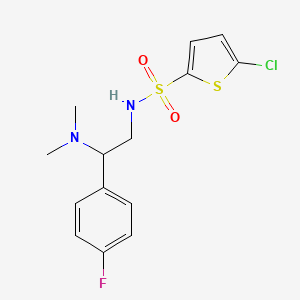
![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)
![2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid](/img/structure/B2387649.png)
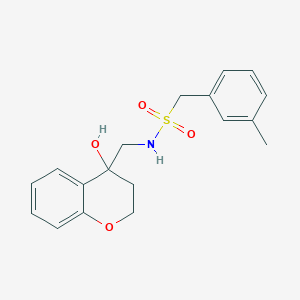
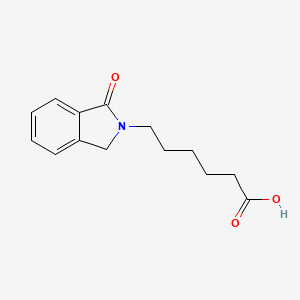
![N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide](/img/structure/B2387655.png)
![5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2387656.png)
![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387658.png)
